1-Méthyl-1H-tétrazole-5-carboxylate d'éthyle

Vue d'ensemble

Description

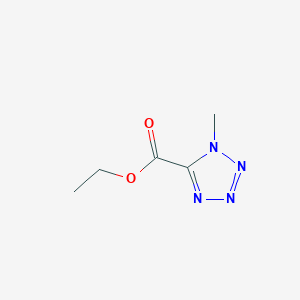

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it valuable in various scientific and industrial applications .

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is utilized as a building block in the synthesis of complex organic molecules and coordination compounds. It serves as a synthetic intermediate in the preparation of various heterocyclic compounds, including tetrazole derivatives and fused heterocycles.

- Biology This compound is employed in DNA synthesis and as a ligand in biochemical studies.

- Medicine 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester acts as a bio-isosteric replacement for carboxylic acids in drug design, which enhances the stability and efficacy of pharmaceuticals. Studies have explored its potential as a scaffold for the development of novel therapeutic agents.

- Industry Due to its high nitrogen content and stability, 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is utilized in the production of explosives, rocket fuels, and corrosion inhibitors.

Biochemical Properties

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester plays a significant role in biochemical reactions because it can act as a bioisosteric replacement for carboxylic acids. It interacts with various enzymes, proteins, and other biomolecules, mimicking the behavior of carboxylic acids. For instance, it can form stable complexes with metal ions, which are crucial for enzyme catalysis and protein function. The tetrazole ring in 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets.

Cellular Effects

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism is also notable, as 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can influence metabolic flux and the levels of specific metabolites.

Molecular Mechanism

The molecular mechanism of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an enzyme inhibitor by occupying the active site and preventing substrate binding. Alternatively, it can activate enzymes by stabilizing their active conformation. Additionally, 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

Mécanisme D'action

Target of Action

Tetrazoles in general are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

Tetrazoles exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound may interact with its targets in a similar manner to carboxylic acids.

Biochemical Pathways

Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .

Pharmacokinetics

The long half-life seen with a number of orally administered tetrazole acid-containing compounds has been attributed to enterohepatic recirculation mechanisms . This suggests that the compound may have similar ADME properties and bioavailability.

Action Environment

Tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that the compound may exhibit similar stability under various environmental conditions.

Analyse Biochimique

Biochemical Properties

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its ability to act as a bioisosteric replacement for carboxylic acids. This compound interacts with various enzymes, proteins, and other biomolecules, mimicking the behavior of carboxylic acids. For instance, it can form stable complexes with metal ions, which are crucial for enzyme catalysis and protein function. The tetrazole ring in 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets .

Cellular Effects

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism is also notable, as 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can influence metabolic flux and the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an enzyme inhibitor by occupying the active site and preventing substrate binding. Alternatively, it can activate enzymes by stabilizing their active conformation. Additionally, 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can have sustained effects on cellular function, with some changes becoming more pronounced over time. These temporal effects are essential for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly. These dosage-dependent effects are crucial for determining the safe and effective use of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester in therapeutic applications .

Metabolic Pathways

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. The metabolic pathways of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester are crucial for understanding its pharmacokinetics and pharmacodynamics in biological systems .

Transport and Distribution

The transport and distribution of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is critical for its role in various biochemical processes and its overall biological activity .

Méthodes De Préparation

The synthesis of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester typically involves the cycloaddition reaction of nitriles with azides. One common method includes the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water, making it an eco-friendly approach. Another method involves the use of microwave-assisted synthesis, which allows for the conversion of nitriles into tetrazoles in a short time with high yields .

Industrial production methods often utilize similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and nanoparticles has been explored to improve efficiency and reduce costs .

Analyse Des Réactions Chimiques

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.

Reduction: Can be reduced using reducing agents to yield different derivatives.

Substitution: Reacts with acid chlorides, anhydrides, and strong acids to form substituted tetrazole derivatives.

Common reagents used in these reactions include sodium azide, zinc salts, and various organic solvents like acetonitrile and dimethylformamide . Major products formed from these reactions include substituted tetrazoles and their derivatives, which have applications in medicinal chemistry and materials science .

Comparaison Avec Des Composés Similaires

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can be compared with other tetrazole derivatives such as:

1H-Tetrazole: The parent compound with similar stability and reactivity.

5-Substituted 1H-Tetrazoles: Compounds with various substituents at the 5-position, used in medicinal chemistry as bio-isosteres.

1-Methyl-1H-1,2,4-Triazole-3-Carboxylate: A similar heterocyclic compound with applications in nucleoside analogue synthesis.

The uniqueness of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Activité Biologique

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester (MTE) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MTE, including its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

MTE serves as a bioisosteric replacement for carboxylic acids, allowing it to interact with various enzymes and proteins. The tetrazole ring structure facilitates hydrogen bonding and electrostatic interactions, which enhance its binding affinity to biological targets. Notably, MTE can form stable complexes with metal ions, crucial for enzyme catalysis and protein function.

Cellular Effects

MTE influences multiple cellular processes, including:

- Cell Signaling : It modulates key signaling pathways, affecting cellular responses and gene expression.

- Metabolism : MTE alters metabolic flux and levels of specific metabolites, impacting overall cellular metabolism.

The compound has been observed to affect the activity of transcription factors and other regulatory proteins, leading to changes in gene expression profiles.

Molecular Mechanism

The molecular interactions of MTE can lead to either inhibition or activation of enzyme activity:

- Enzyme Inhibition : MTE can occupy the active site of enzymes, preventing substrate binding.

- Enzyme Activation : Alternatively, it may stabilize the active conformation of enzymes, enhancing their catalytic activity.

MTE's ability to bind to DNA or interact with transcription factors allows it to influence transcriptional activity significantly.

Temporal Effects in Laboratory Settings

Research indicates that the effects of MTE can change over time due to its stability and degradation properties. While relatively stable under standard conditions, prolonged exposure or harsh environments may lead to degradation. Long-term studies have shown that MTE can have sustained effects on cellular function, with some changes becoming more pronounced over time.

Metabolic Pathways

MTE is involved in various metabolic pathways through interactions with essential enzymes and cofactors. Its biotransformation leads to metabolites that may exhibit distinct biological activities. Understanding these pathways is crucial for elucidating MTE's pharmacokinetics and pharmacodynamics in biological systems.

Transport and Distribution

The transport mechanisms of MTE within cells are mediated by specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. This understanding is vital for predicting the compound's bioavailability and therapeutic potential.

Subcellular Localization

MTE exhibits specific subcellular localization that can significantly impact its biological activity. Targeting signals or post-translational modifications direct MTE to particular organelles or compartments within the cell, influencing its role in various biochemical processes.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with MTE:

- Antimicrobial Activity : Some derivatives of tetrazoles have demonstrated antibacterial properties against strains like Bacillus cereus and Escherichia coli. For instance, certain 5-substituted tetrazoles exhibited significant inhibitory action against these bacteria .

- Anticancer Potential : In vitro studies have shown that MTE derivatives may possess cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate varying degrees of effectiveness compared to standard chemotherapeutics like cisplatin .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

ethyl 1-methyltetrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-7-8-9(4)2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPPMYKMIXZZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550526 | |

| Record name | Ethyl 1-methyl-1H-tetrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91616-41-0 | |

| Record name | Ethyl 1-methyl-1H-tetrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.